molecular formula C19H19NOS B1327212 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone CAS No. 898789-92-9

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Cat. No. B1327212
M. Wt: 309.4 g/mol
InChI Key: MQKXQQZNLSQUCX-UHFFFAOYSA-N
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Description

The compound 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar benzophenone derivatives. For instance, the synthesis of polyfunctionalized pyrroles and thiophenes is described, which could be related to the pyrrolinomethyl and thiomethyl groups in the target compound . Additionally, the study of dibenzothienopyrrolo[3,2-b]pyrrole provides insights into the properties of compounds with pyrrole and thiophene moieties .

Synthesis Analysis

The synthesis of related compounds involves the use of imidazo[1,5-a]pyridine carbene-derived zwitterions reacting with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes . This method could potentially be adapted for the synthesis of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone by choosing appropriate starting materials and reaction conditions. The synthesis of dibenzothienopyrrolo[3,2-b]pyrrole also involves the formation of pyrrole rings, which could provide a basis for synthesizing the pyrrolinomethyl group in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone can be complex, with the presence of multiple fused aromatic rings affecting the π conjugation and electronic properties . The angular arrangement of these rings can lead to interesting electrochemical behavior, which could also be expected in the target compound due to its potential aromatic and heterocyclic components.

Chemical Reactions Analysis

The reactivity of thiobenzophenone derivatives with diazomethane has been studied, leading to the formation of thiadiazoline and subsequent generation of reactive intermediates that can undergo cycloadditions with multiple bonds . This suggests that the thiomethyl group in the target compound could also exhibit interesting reactivity, potentially participating in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the degradation of 2,4,4'-trihydroxybenzophenone by persulfate activated with nitrogen-doped carbonaceous materials indicates that the substitution pattern on the benzophenone core can affect its reactivity and degradation pathways . This could be relevant for understanding the stability and reactivity of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone.

Scientific Research Applications

Applications in Polymer Chemistry

One key application of compounds like 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is in polymer chemistry. A study demonstrated the use of thiol−ene addition to graft various side groups, including carbazole, dinitrobenzoate, phenol, pyridine, and 4-cyano-4‘-alkoxybiphenyl, onto polybutadiene. This process, involving protected thiols, yields functional polymers with diverse properties. The synthesis protocols are notable for their cleanliness and scalability, suggesting potential for widespread industrial applications (R. David & J. Kornfield, 2008).

Applications in Materials Science

In materials science, the structuring and functionalization of materials at the molecular level are critical. Studies have shown that 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and its derivatives can be instrumental in this field. For instance, the research on the grafting of vapor-grown carbon nanofibers via in-situ polycondensation indicates the potential of these compounds in creating novel materials with specific, desirable properties (Jong‐Beom Baek, Christopher B. Lyons, & Loon-Seng Tan, 2004).

Applications in Synthetic Chemistry

Compounds like 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone are also pivotal in synthetic chemistry, especially in the synthesis of complex molecules. Studies illustrate their role in the synthesis of various heterocyclic compounds, indicating their versatility and utility in the development of pharmaceuticals and other biologically active compounds (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKXQQZNLSQUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643477
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

CAS RN

898789-92-9
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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